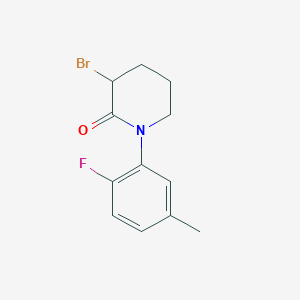

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one

Description

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one is a brominated piperidin-2-one derivative characterized by a 2-fluoro-5-methylphenyl substituent at the 1-position and a bromine atom at the 3-position of the piperidinone ring. Piperidin-2-one derivatives are frequently studied for their ability to modulate protein-ligand interactions, particularly in bromodomain inhibitors, which are relevant in oncology and inflammation research .

The 2-fluoro-5-methylphenyl group introduces steric and electronic effects that influence solubility and metabolic stability, critical factors in drug development .

Properties

IUPAC Name |

3-bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c1-8-4-5-10(14)11(7-8)15-6-2-3-9(13)12(15)16/h4-5,7,9H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKMGVFUASTQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2CCCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one typically involves the bromination of 1-(2-fluoro-5-methylphenyl)piperidin-2-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated and fluorinated compounds.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine and fluorine atoms, along with the piperidin-2-one structure, contribute to its binding affinity and specificity for these targets. The exact pathways and molecular interactions can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-2-one Derivatives with Varied Aryl Substituents

3-Bromo-1-(3-methylphenyl)piperidin-2-one (CAS 1342739-36-9)

- Structural Difference : Replaces the 2-fluoro-5-methylphenyl group with a 3-methylphenyl substituent.

- Synthesis : Similar bromination and coupling strategies are employed, but the absence of fluorine simplifies synthesis by avoiding fluorination steps .

| Property | 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one | 3-Bromo-1-(3-methylphenyl)piperidin-2-one |

|---|---|---|

| Molecular Weight (g/mol) | 284.12 (calculated) | 266.14 (calculated) |

| Aryl Substituent | 2-Fluoro-5-methylphenyl | 3-Methylphenyl |

| Key Functional Groups | Br, F, CH₃ | Br, CH₃ |

Piperidin-2-one Derivatives with Fluorinated Side Chains (Compounds 32–36 from )

Compounds 32–36 feature acylated piperidine-4-carbonyl groups attached to benzimidazole-pyridinone scaffolds. While structurally distinct, they share the piperidinone core and fluorinated side chains.

- Key Differences: The target compound lacks the benzimidazole-pyridinone moiety, simplifying its structure. Fluorine in compounds 34–36 is part of ethyl or difluoroethyl chains, enhancing polarity compared to the aromatic fluorine in the target compound.

- Synthesis : All involve coupling reactions (e.g., HATU/DIPEA), but the target compound may require milder conditions due to fewer steric demands .

Bromo vs. Amino Substitution at Position 3

3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one

- Structural Difference: Substitutes bromine with an amino group (-NH₂).

- Bromine’s electron-withdrawing effect is replaced by electron-donating -NH₂, altering electronic distribution and reactivity .

Piperidinone vs. Pyridinone Core

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS 1824271-98-8)

- Structural Difference: Replaces the piperidinone ring with a pyridinone core.

- Impact: The pyridinone ring is planar and aromatic, reducing conformational flexibility compared to the saturated piperidinone. Molecular weight decreases (268.08 g/mol vs.

Biological Activity

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has been studied for its potential biological activities, particularly in relation to antiviral and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

The compound is classified as a piperidinone derivative, featuring a bromine atom and a fluorinated phenyl group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, which can influence various biological pathways. The exact mechanisms may vary depending on the specific application or biological system being studied.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of piperidine derivatives. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, modifications in the piperidine ring have led to enhanced activity in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Case Studies

- Antiviral Screening : A study investigated several piperidine derivatives for their ability to inhibit HIV-1 entry, revealing that modifications to the phenyl group could enhance antiviral potency . While this compound was not directly tested, its structural analogs showed promising results.

- Anticancer Studies : Another study focused on the synthesis and evaluation of piperidine-based compounds against cancer cell lines. Results indicated that specific substitutions on the piperidine ring could significantly increase cytotoxicity and induce apoptosis in cancer cells .

Data Tables

| Activity Type | Compound | IC50 Value (μM) | Cell Line/Target |

|---|---|---|---|

| Antiviral | NBD-09027 | Low μM | HIV-1 |

| Anticancer | Compound 7d | 1.0 | MDA-MB-231 |

| Anticancer | Compound 10c | 10.0 | MDA-MB-231 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.